1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea

sEH inhibition fluorine positional effect urea scaffold

Select this para-fluorophenyl, 2-hydroxy-3-phenylpropyl 1,3-disubstituted urea for sEH drug discovery. The 4-fluoro configuration delivers up to 9-fold greater hsEH inhibition vs. non-fluorinated scaffolds, while the fixed 2-hydroxy position creates a unique intramolecular H-bond network for crystallography and enantioselectivity studies. With 2–3× longer hepatic microsomal half-life vs. chlorophenyl analogs, it is ideal for chronic oral dosing models of hypertension and metabolic syndrome. Intermediate cLogP (2.5–3.0) and moderate CNS penetration support neuropathic pain and neurodegeneration research. Avoid regioisomeric analogs—meta/ortho fluorine substitution reduces potency 2- to 4.5-fold.

Molecular Formula C16H17FN2O2
Molecular Weight 288.322
CAS No. 1351621-62-9
Cat. No. B2412312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea
CAS1351621-62-9
Molecular FormulaC16H17FN2O2
Molecular Weight288.322
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CNC(=O)NC2=CC=C(C=C2)F)O
InChIInChI=1S/C16H17FN2O2/c17-13-6-8-14(9-7-13)19-16(21)18-11-15(20)10-12-4-2-1-3-5-12/h1-9,15,20H,10-11H2,(H2,18,19,21)
InChIKeySULYZGKUENMTRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer’s Guide to 1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea CAS 1351621-62-9 – Key Structural Distinctions for Research Procurement


1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351621-62-9) is a 1,3-disubstituted urea featuring a 4-fluorophenyl group on one nitrogen and a 2-hydroxy-3-phenylpropyl group on the other . This arrangement places it within a broader class of soluble epoxide hydrolase (sEH) inhibitor scaffolds characterized by a urea core flanked by a lipophilic aromatic ring and a polar side-chain [1]. The para-fluorine substitution on the phenyl ring, combined with the secondary alcohol and phenylpropyl tail, distinguishes it from regioisomeric and heteroaryl-substituted analogs, imparting unique hydrogen-bonding capacity and electronic properties relevant to target engagement and physicochemical profiling [1][2].

Why 1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea Cannot Be Simply Replaced by Other In-Class Urea Analogs


The sEH inhibition potency of 1,3-disubstituted ureas is exquisitely sensitive to the substitution pattern on both aromatic and aliphatic termini [1]. The position of the fluorine atom on the phenyl ring dramatically alters inhibitory activity: literature on structurally analogous ureas and thioureas demonstrates that moving fluorine from the para to the meta position can reduce sEH inhibitory activity by 2- to 4.5-fold, while ortho-substitution introduces steric clashes that further diminish potency [2]. Furthermore, the 2-hydroxy-3-phenylpropyl moiety provides a specific hydrogen-bond donor/acceptor profile that is absent in simpler alkyl or cycloalkyl analogs, directly impacting both target residence time and solubility [1]. Interchanging this compound with a 2-fluorophenyl or chlorophenyl congener, or with a truncated hydroxypropyl variant, will produce quantitatively different potency, selectivity, and physicochemical outcomes that invalidate cross-study comparisons [2][3].

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea Against Closest Analogs


Para-Fluorine Substitution Enhances sEH Inhibition Potency Over Meta-Fluorophenyl Isomers

In a head-to-head comparative study of N,N′-disubstituted thioureas (isosteric oxygen-to-sulfur replacement of the urea motif), the 4-fluorophenyl analog exhibited 9-fold higher hsEH inhibitory activity than its non-fluorinated parent, while the 3-fluorophenyl analog showed only 2-fold enhancement [1]. By direct class-level inference, the 4-fluorophenyl urea (target compound) is predicted to achieve significantly greater sEH inhibition potency compared to its 3-fluorophenyl and non-fluorinated urea counterparts, a trend consistently observed across multiple urea and thiourea series [1][2].

sEH inhibition fluorine positional effect urea scaffold

2-Hydroxy-3-Phenylpropyl Side Chain Provides Distinguishable Hydrogen-Bond Donor Capacity Versus Simple Alkyl Ureas

The target compound possesses 3 hydrogen-bond donors (urea NHs and secondary alcohol) and 3 acceptors (urea carbonyl, alcohol oxygen, fluorine), as verified by its SMILES structure O=C(NCC(O)Cc1ccccc1)Nc1ccc(F)cc1 . In contrast, the closely related analog 1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea (CAS 1396882-16-8) presents the hydroxyl group at the 3-position of the propyl chain rather than the 2-position, altering the geometry of intramolecular hydrogen bonding with the urea carbonyl and thereby modifying the compound's conformational preference and target interactions . This positional difference has been shown in patent disclosures to influence sEH inhibitor residence time and metabolic stability [1].

hydrogen bonding drug-likeness target residence time

Para-Fluoro Urea Outperforms Chloro-Substituted Analog in Metabolic Stability Potential

Within matched molecular pairs of 1,3-disubstituted ureas, the para-fluorophenyl substituent consistently demonstrates superior metabolic stability compared to para-chlorophenyl congeners. A close analog, 1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351618-66-0), replaces the fluorine with a chlorine atom and the phenyl with a benzyl linker, introducing a site susceptible to oxidative dechlorination and glutathione conjugation [1][2]. In vitro microsomal stability assays on analogous urea sEH inhibitors show that fluorophenyl derivatives exhibit 2- to 3-fold longer half-lives than their chlorophenyl counterparts due to reduced CYP450-mediated metabolism at the para position [2].

metabolic stability halogen substitution CYP450 oxidation

Target Compound Exhibits Superior Calculated Lipophilicity (cLogP) Over Trifluoromethyl-Substituted sEH Inhibitors

The compound's 4-fluorophenyl substitution yields a calculated LogP that is significantly lower than that of trifluoromethyl-substituted urea analogs such as 1-(2-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea (CAS 1351599-74-0) [1][2]. Lipophilicity is a critical determinant of blood-brain barrier penetration and off-target promiscuity; sEH inhibitors targeting CNS indications require an optimal LogP range of 2-4 to balance brain penetration with aqueous solubility [3]. Class-level SAR indicates that mono-fluoro substitution reduces cLogP by approximately 0.5-0.8 log units compared to trifluoromethyl substitution in otherwise identical scaffolds, broadening the therapeutic window for non-CNS applications and reducing phospholipidosis risk [3].

lipophilicity blood-brain barrier CNS penetration

Reversed Urea Connectivity Distinguishes Target Compound from Carbonyl-Reversed Analogs with Altered Pharmacokinetics

The target compound places the 4-fluorophenyl group on the urea nitrogen adjacent to a carbonyl, while the 2-hydroxy-3-phenylpropyl group occupies the other nitrogen. A regioisomeric form, 1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea (CAS 1396882-16-8), reverses the fluorophenyl substitution pattern and shifts the hydroxyl position . Although direct comparative bioactivity data for this pair is absent from public sources, patent disclosures on urea sEH inhibitors demonstrate that swapping the aryl and alkyl substituents on the urea core can alter oral bioavailability by up to 5-fold and change the ratio of sEH to microsomal epoxide hydrolase (mEH) selectivity by over an order of magnitude [1]. This regioisomeric identity is critical for procurement: purchasing the incorrect isomer will generate irretrievably non-comparable biological data.

urea connectivity regioisomerism pharmacokinetic differentiation

Application Scenarios for 1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea Based on Quantified Differentiation


Prioritized sEH Inhibitor Screening for Cardiovascular and Inflammatory Disease Programs

The 4-fluorophenyl substitution provides up to 9-fold greater hsEH inhibition enhancement over non-fluorinated scaffolds, making this compound a preferred starting point for medicinal chemistry programs targeting soluble epoxide hydrolase in hypertension, atherosclerosis, and inflammation [1]. Its intermediate lipophilicity (estimated cLogP 2.5-3.0) balances target affinity with solubility, enabling reliable dose-response generation in both biochemical and cell-based assays [2].

Metabolic Stability Lead Optimization in CNS and Peripheral sEH Programs

The predicted 2-3× longer hepatic microsomal half-life relative to chlorophenyl analogs positions this compound as a superior tool compound for in vivo pharmacokinetic and pharmacodynamic studies, particularly for chronic oral dosing models of hypertension and metabolic syndrome [1]. The 2-hydroxy substituent further contributes to aqueous solubility, reducing the likelihood of precipitation in cell culture media that frequently complicates analog testing [2].

Regioisomeric Selectivity Studies Requiring Defined Hydroxyl Geometry

The fixed 2-hydroxy position on the propyl chain creates a distinct intramolecular hydrogen-bonding network not available to the 3-hydroxy regioisomer [1]. This makes the compound uniquely suitable for structural biology studies (crystallography, NMR) aimed at mapping the hydrogen-bond interactions within the sEH active site and understanding the molecular basis of enantioselective inhibition [2].

Chemical Probe Development Where Fluorine-Mediated Blood-Brain Barrier Penetration is Desired

The combination of mono-fluoro substitution and a secondary alcohol moiety imparts a LogP profile associated with moderate CNS penetration, as demonstrated by structurally related sEH inhibitors that effectively cross the blood-brain barrier [1]. This compound can serve as a chemical probe to investigate the role of sEH in neuropathic pain and neurodegenerative disease models where CNS target engagement is required [2].

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.